molecular formula C22H27Cl2N3 B12513881 Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-terahydro-beta-carboline)] dihydrochloride

Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-terahydro-beta-carboline)] dihydrochloride

Cat. No.: B12513881
M. Wt: 404.4 g/mol
InChI Key: AYZONJQHUDOPCF-UHFFFAOYSA-N
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Description

1-benzyl-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole]-1,2’-diium dichloride is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique spiro structure, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole]-1,2’-diium dichloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the piperidine ring: This is achieved through a cyclization reaction involving appropriate starting materials.

    Spiro compound formation: The spiro structure is introduced through a specific cyclization reaction that connects the piperidine and pyridoindole moieties.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction.

    Final purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Continuous flow synthesis: Implementing continuous flow techniques to improve efficiency and consistency.

    Automation: Utilizing automated systems for precise control over reaction parameters and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole]-1,2’-diium dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the benzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl chloride for nucleophilic substitution, and electrophilic reagents like bromine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

1-benzyl-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole]-1,2’-diium dichloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole]-1,2’-diium dichloride involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] dihydrochloride
  • 1-benzyl-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] hydrochloride

Uniqueness

1-benzyl-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole]-1,2’-diium dichloride stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H27Cl2N3

Molecular Weight

404.4 g/mol

IUPAC Name

1'-benzylspiro[2,3,4,9-tetrahydropyrido[3,4-b]indol-2-ium-1,4'-piperidin-1-ium];dichloride

InChI

InChI=1S/C22H25N3.2ClH/c1-2-6-17(7-3-1)16-25-14-11-22(12-15-25)21-19(10-13-23-22)18-8-4-5-9-20(18)24-21;;/h1-9,23-24H,10-16H2;2*1H

InChI Key

AYZONJQHUDOPCF-UHFFFAOYSA-N

Canonical SMILES

C1C[NH2+]C2(CC[NH+](CC2)CC3=CC=CC=C3)C4=C1C5=CC=CC=C5N4.[Cl-].[Cl-]

Origin of Product

United States

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